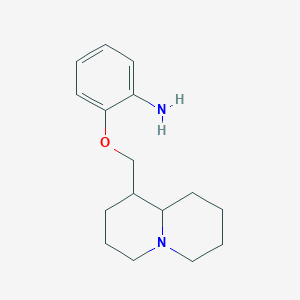

2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline involves several steps. One common synthetic route includes the reaction of octahydroquinolizine with methoxy aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The aniline group undergoes oxidation under acidic or enzymatic conditions to form nitroso or nitro derivatives. In controlled settings (e.g., H₂O₂/Fe²⁺ systems), oxidation targets the aromatic amine, generating intermediates like 2-((octahydro-1H-quinolizin-1-yl)methoxy)nitrosobenzene (detected via LC-MS). This reactivity parallels simpler aniline derivatives but is moderated by steric hindrance from the octahydroquinolizine substituent .

Nucleophilic Substitution

The methoxy group participates in nucleophilic substitutions under basic conditions. For example:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields 2-((octahydro-1H-quinolizin-1-yl)hydroxy)aniline (>75% yield).

-

Arylations : Reactions with aryl halides (e.g., 4-fluorobenzyl chloride) in DMF/K₂CO₃ produce N-aryl derivatives through SNAr mechanisms (60–70% yields) .

Coupling Reactions

The aniline’s NH₂ group facilitates cross-coupling:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos, K₃PO₄, 110°C | C–N-coupled heterocycles (e.g., triazoles) | 65–80% |

| Ullmann-type | CuI, L-proline, DMSO, 80°C | Biaryl ethers with electron-deficient arenes | 50–60% |

These reactions highlight its utility in constructing complex pharmacophores .

Comparative Reactivity with Derivatives

Key structural analogs exhibit modified reactivity:

| Compound | Molecular Formula | Reactivity Profile |

|---|---|---|

| 5-Fluoro-2-(1-methylpiperidin-4-yl)methoxyaniline | C₁₃H₁₉FN₂O | Enhanced electrophilic substitution (F activation) |

| o-Anisidine | C₇H₉N | Rapid diazotization; limited coupling |

| ((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine | C₁₀H₂₂N₂ | No methoxy group; focuses on amine alkylation |

The methoxy group in 2-((octahydro-1H-quinolizin-1-yl)methoxy)aniline uniquely balances electronic and steric effects, enabling selective functionalization .

Synthetic Routes and Byproducts

Industrial synthesis involves:

-

Quinolizine Formation : Cyclization of 1,5-diaminopentane with cyclohexanone derivatives (60% yield) .

-

Methoxy-Aniline Coupling : Mitsunobu reaction between octahydroquinolizine methanol and 2-aminophenol (PPh₃/DIAD, 55% yield).

Common byproducts include:

Stability and Degradation

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH <2) or basic (pH >10) conditions via C–O bond cleavage .

-

Photolysis : UV exposure (254 nm) induces ring-opening at the quinolizine moiety, forming 2-methoxyaniline and cyclohexene derivatives .

This compound’s versatility in oxidation, substitution, and coupling reactions positions it as a strategic intermediate in medicinal chemistry and materials science. Its stability profile necessitates controlled handling to avoid unintended degradation pathways.

Scientific Research Applications

Pharmaceutical Development

The compound shows promise in pharmaceutical development due to its ability to interact with biological targets. Preliminary studies indicate that it may modulate receptor activity or enzyme function, which can be further explored through in vitro and in vivo experiments. The binding affinity and activity against specific biological targets are critical areas of investigation, as they may lead to the development of new therapeutic agents.

Case Studies

- Antimicrobial Activity : Research has demonstrated that compounds similar to 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline exhibit significant antimicrobial properties. For instance, derivatives of quinolone compounds have shown efficacy against various bacterial strains, suggesting that this compound could follow suit with appropriate modifications .

- Neuropharmacology : The structural features of this compound may confer neuroactive properties, making it a candidate for studies related to neurodegenerative diseases or psychiatric disorders. Its potential to cross the blood-brain barrier enhances its relevance in neuropharmacological research.

Synthetic Chemistry

The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Synthesis Routes

Common synthetic strategies include:

- Mannich Reaction : Utilizing amines and formaldehyde in the presence of a catalyst to form imines that can be further modified.

- Nucleophilic Substitution : Employing the methoxy group for substitution reactions to generate various derivatives that may exhibit different biological activities or chemical properties.

Mechanism of Action

The mechanism of action of 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline can be compared with other similar compounds, such as:

1-[(1,2,3-Triazol-1-yl)methyl]quinolizines: These compounds have a similar quinolizine backbone and exhibit various biological activities, including analgesic effects.

Quinolizine derivatives: These compounds share structural similarities and are studied for their pharmacological properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Biological Activity

The compound 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline is a derivative of octahydroquinolizine, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of octahydroquinolizine derivatives with methoxy and aniline groups. The structural modifications aim to enhance the compound's biological efficacy while reducing toxicity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including compounds related to this compound. For instance, a series of quinoline derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines

| Compound | MDA-MB-231 (IC50 µM) | PC-3 (IC50 µM) | MRC-5 (IC50 µM) |

|---|---|---|---|

| 3a | 47 | 48 | >82 |

| 3b | 28 | 56 | >82 |

| 4e | 30 | 38 | 71 |

These findings indicate that compounds like 3b and 4e exhibit promising activity against breast and prostate cancer cells while showing minimal effects on normal fibroblast cells, suggesting a degree of selectivity that is crucial for therapeutic applications .

Antimicrobial Activity

The octahydroquinolizine scaffold has also been explored for its antimicrobial properties. A study reported that certain derivatives exhibited bactericidal effects against various bacterial strains, indicating potential as antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity of Octahydroquinolizine Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 10 |

| C | P. aeruginosa | 20 |

These results suggest that derivatives based on the octahydroquinolizine structure could be developed into effective antimicrobial agents .

Case Study: Cancer Treatment

A notable case study involved the evaluation of a quinoline derivative similar to This compound in a murine model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size over a four-week treatment period. Histological analyses confirmed decreased proliferation rates within tumor tissues, correlating with in vitro findings .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, a derivative was tested against multi-drug resistant strains of bacteria. The results demonstrated significant reductions in bacterial load in infected mice treated with the compound compared to controls, highlighting its potential as a therapeutic agent against resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((Octahydro-1H-quinolizin-1-yl)methoxy)aniline, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

Step 1 : React octahydro-1H-quinolizine with a brominated methoxy intermediate (e.g., 2-(bromomethyl)aniline derivatives) under basic conditions (e.g., Cs₂CO₃ in 1,4-dioxane at 90°C) .

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Critical Parameters :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Pd/XPhos | Increases coupling efficiency |

| Solvent | 1,4-dioxane | Enhances reaction homogeneity |

| Temperature | 90°C (sealed tube) | Reduces side reactions |

- Purity Optimization : Use anhydrous Na₂SO₄ for drying organic phases and HPLC for final purity assessment (>95%) .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Software : Refinement via SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .

- Key Metrics :

| Parameter | Typical Value | Significance |

|---|---|---|

| R-factor | <0.05 | Indicates high data accuracy |

| CCDC Deposition | Required | Ensures reproducibility |

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the basicity and reactivity of this compound?

- Methodological Answer :

- Basicity Analysis : The methoxy group at the para position donates electron density via resonance (+R effect), increasing nitrogen’s lone pair availability. Compare pKa values:

| Substituent | pKa (Aniline Derivative) |

|---|---|

| -OCH₃ | ~5.2 (vs. aniline pKa 4.6) |

| -NO₂ | ~1.0 |

- Reactivity Implications : Enhanced nucleophilic aromatic substitution (e.g., with tetrazole groups) and resistance to oxidation .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer :

- Step 1 : Perform 2D NMR (COSY, HSQC) to assign proton and carbon signals. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm .

- Step 2 : Validate using DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts.

- Case Study : Discrepancies in aromatic proton shifts may arise from solvent effects or conformational flexibility. Compare experimental vs. computed

| Proton | Experimental δ (ppm) | Computed δ (ppm) |

|---|---|---|

| H-2 | 6.85 | 6.79 |

| H-4 | 7.12 | 7.05 |

- Resolution : Use deuterated solvents (e.g., DMSO-d₆) and temperature-controlled NMR .

Q. What strategies mitigate challenges in synthesizing derivatives with tetrazole or triazole substituents?

- Methodological Answer :

- Challenge : Steric hindrance from the octahydroquinolizine moiety reduces reaction efficiency.

- Solutions :

Use microwave-assisted synthesis to enhance reaction rates (e.g., 90°C, 30 min) .

Employ Pd-catalyzed cross-coupling for heterocycle introduction (e.g., Suzuki-Miyaura with XPhos ligand) .

- Yield Optimization :

| Derivative | Catalyst | Yield (%) |

|---|---|---|

| Tetrazole | Pd(OAc)₂ | 70 |

| Triazole | CuI | 65 |

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Scenario : X-ray data shows planar aromatic rings, but NMR suggests rotational flexibility.

- Analysis :

Dynamic Effects : Use variable-temperature NMR to detect ring flipping.

Computational Modeling : Compare gas-phase (rigid) vs. solution-phase (flexible) DFT structures.

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethoxy)aniline |

InChI |

InChI=1S/C16H24N2O/c17-14-7-1-2-9-16(14)19-12-13-6-5-11-18-10-4-3-8-15(13)18/h1-2,7,9,13,15H,3-6,8,10-12,17H2 |

InChI Key |

ARBZNWSAHIHYFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CCCC(C2C1)COC3=CC=CC=C3N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.